Product packaging for Crocusatin J(Cat. No.:)

Crocusatin J

Cat. No.: B1245803
M. Wt: 184.23 g/mol
InChI Key: YDOIHIWSLMXTHV-RKDXNWHRSA-N
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Description

Contextualization within Monoterpenoid Natural Products

Monoterpenoids are a class of natural products derived from the C10 precursor geranyl pyrophosphate. They are major components of the essential oils of many plants and are known for their diverse chemical structures and biological functions. Crocusatin J belongs to this large and varied family of compounds. acs.orgmdpi.com The investigation of monoterpenoids from Crocus sativus has led to the isolation of several new compounds, including this compound, from different parts of the plant such as the petals and pollen. acs.orgscispace.com

The chemical structure of this compound was determined using spectroscopic methods. acs.org Its identification contributes to the broader understanding of monoterpenoid biosynthesis and chemical diversity within the plant kingdom. The isolation of this compound, along with other related monoterpenoids like crocusatins-A, -B, -C, -D, -E, -K, and -L, from Crocus sativus highlights the plant as a rich source of these compounds. acs.orgscispace.com

Significance of Crocus sativus L. as a Botanical Source

Crocus sativus L., a member of the Iridaceae family, is a perennial herb cultivated for its stigmas, which are dried to produce the spice saffron. researchgate.netscispace.com While the stigmas are the most economically valuable part of the plant, containing well-known compounds like crocin (B39872), picrocrocin, and safranal (B46814), other parts of the plant are also rich in phytochemicals. researchgate.netdoi.org The petals of Crocus sativus, often considered a byproduct of saffron production, have been found to be a source of various bioactive compounds, including monoterpenoids like this compound. acs.orgmums.ac.irnih.gov

Research has shown that the petals contain a diverse array of chemical constituents, including flavonoids, anthocyanins, and monoterpenoids. scispace.commums.ac.ir The discovery of this compound in the methanol (B129727) extract of saffron petals underscores the potential of these floral tissues as a source of novel natural products. acs.orgmums.ac.ir This finding is significant as it expands the known chemical inventory of Crocus sativus beyond the well-studied stigmas and suggests that other parts of the plant may hold untapped chemical diversity. scispace.comnih.gov

Overview of this compound Research Trajectory

The research trajectory for this compound is in its early stages, primarily centered around its initial discovery and characterization. The compound was first reported in a study focused on identifying antityrosinase principles from the petals of Crocus sativus. acs.org In this study, this compound was isolated along with two other new monoterpenoids, Crocusatin-K and Crocusatin-L, and a new naturally occurring acid. acs.orgacs.org

The initial investigation established the chemical structure of this compound through spectroscopic analysis. acs.org However, in the same study, while other isolated compounds like Crocusatin-K and Crocusatin-L showed significant antityrosinase activity, no such activity was reported for this compound. acs.org To date, the primary focus of research on this compound has been its isolation and structural elucidation. Further studies are needed to explore its potential biological activities and biosynthetic pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1245803 Crocusatin J

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4R,5S)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9-/m1/s1

InChI Key

YDOIHIWSLMXTHV-RKDXNWHRSA-N

Isomeric SMILES

CC1=C(C([C@@H]([C@@H](C1)O)O)(C)C)C=O

Canonical SMILES

CC1=C(C(C(C(C1)O)O)(C)C)C=O

Synonyms

crocusatin J

Origin of Product

United States

Isolation and Chromatographic Purification of Crocusatin J

Extraction Methodologies from Botanical Matrix (e.g., Crocus sativus Petals)

The initial step in obtaining Crocusatin J involves its extraction from the petals of Crocus sativus. nih.govmums.ac.irnih.govresearchgate.net Research has predominantly focused on solvent extraction methods, with methanol (B129727) being a commonly used solvent. nih.govmums.ac.irnih.govresearchgate.net

A typical extraction process involves taking the petals of Crocus sativus L. and extracting them with methanol at room temperature. acs.org This is often done multiple times to ensure a comprehensive extraction of the desired compounds. acs.org The resulting solution is then concentrated to yield a crude extract. acs.org For instance, in one study, 1.2 kg of petals were extracted five times with 5 liters of methanol, resulting in 450 g of a deep brown syrup. acs.org This crude extract is then subjected to further partitioning, for example, between ether and water, to separate compounds based on their polarity. acs.org

Beyond simple solvent extraction, other methods have been explored for extracting bioactive compounds from saffron, which could potentially be applied to this compound. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and rapid solid-liquid dynamic extraction (RSLDE). eujournal.orgcsic.escsic.es These modern techniques can offer advantages in terms of efficiency and reduced extraction times. eujournal.orgcsic.es For example, a combination of UAE and MAE with a methanol/water solvent has been shown to be highly effective in extracting phenolic compounds and antioxidants from saffron stigmas. csic.escsic.es

Table 1: Comparison of Extraction Methods for Saffron Bioactive Compounds

Extraction MethodDescriptionPotential Advantages
Maceration with Methanol Soaking the botanical material in methanol at room temperature for an extended period. acs.orgSimple, widely used for initial extraction. nih.govmums.ac.irnih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. eujournal.orgcsic.escsic.esIncreased extraction efficiency, reduced time. csic.es
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and plant material, accelerating extraction. csic.escsic.esFaster extraction, potentially higher yields. csic.es
Rapid Solid-Liquid Dynamic Extraction (RSLDE) A cyclically pressurized solid-liquid extraction method. eujournal.orgReduced extraction time and production costs. eujournal.org

Advanced Chromatographic Separation Techniques

Following extraction, the crude mixture containing this compound must undergo purification to isolate the compound. This is achieved through various advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of compounds like this compound from complex extracts. acs.orgmdpi.com Preparative HPLC, in particular, is employed to isolate larger quantities of the pure compound. mdpi.com

In a specific instance of isolating this compound, the ether-soluble fraction of the methanolic extract was subjected to silica (B1680970) gel column chromatography. acs.org The column was eluted with a gradient of isopropyl ether and methanol, which separated the mixture into numerous fractions. acs.org These fractions were then further purified using preparative HPLC to yield pure this compound. acs.org

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for successful separation. microsynth.com Reversed-phase HPLC, often using a C18 column, is a common approach where a non-polar stationary phase is used with a polar mobile phase. nih.gov The mobile phase composition, typically a mixture of solvents like methanol, water, and acetonitrile (B52724), is often adjusted in a gradient to achieve optimal separation of the various components in the extract. nih.govnih.gov

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is another powerful liquid-liquid purification technique that has been applied to the separation of constituents from saffron. researchgate.netacs.org This method avoids the use of a solid support, which can sometimes lead to irreversible adsorption and degradation of the sample. researchgate.net

Multilayer coil countercurrent chromatography (MLCCC) has been used to prefractionate methanolic extracts of saffron. acs.org This initial separation simplifies the mixture, making subsequent purification by HPLC more efficient. acs.org High-speed counter-current chromatography (HSCCC) is another variant that has been successfully used for the isolation of other saffron compounds, like crocins, and could be applicable to this compound. nih.gov The selection of a suitable two-phase solvent system is paramount for a successful CCC separation. researchgate.net

Other Preparative Chromatographic Methods

Besides HPLC and CCC, other preparative chromatographic methods are available and could be employed for the purification of this compound. Flash chromatography is a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase. americanpharmaceuticalreview.com It is often used for a preliminary, rough separation of the crude extract. americanpharmaceuticalreview.com

Supercritical fluid chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. americanpharmaceuticalreview.com Preparative SFC offers advantages in speed and reduced solvent consumption compared to preparative HPLC and can be a valuable tool for purifying complex mixtures. americanpharmaceuticalreview.com

In-depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information or research findings could be located for the chemical compound designated as "this compound." Consequently, the generation of a detailed article on its structural elucidation, as requested, cannot be fulfilled at this time.

The inquiry specified a thorough examination of this compound, focusing on its structural analysis through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This would have involved a detailed interpretation of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), exact mass determination via High-Resolution Mass Spectrometry (HRMS), fragmentation analysis using Tandem Mass Spectrometry (MS/MS), and chromophore characterization with UV-Vis spectroscopy.

However, the absence of any published data, such as isolation studies, spectroscopic datasets, or even a mention of "this compound" in phytochemical analyses of Crocus species, prevents a scientifically accurate and informative article from being written. While the Crocus genus is rich in a variety of compounds, including other named crocusatins and a wide array of crocins, no specific data is available for the "J" variant.

Scientific articles on the structural elucidation of novel natural products are contingent upon the isolation of the compound and the subsequent publication of detailed experimental data by research groups. Without such primary sources, any attempt to describe the spectroscopic characteristics of this compound would be speculative and would not meet the standards of scientific accuracy.

Researchers and chemists interested in this area may find extensive literature on other related compounds from saffron and other Crocus species, which have been thoroughly characterized using the very techniques intended for the analysis of this compound. It is possible that "this compound" is a compound that has been isolated but not yet publicly reported, a misnomer, or a compound that is yet to be discovered. Until research on this specific molecule is published, a detailed scientific article on its structure remains impossible to construct.

Structural Elucidation of Crocusatin J

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and their environments, providing a molecular "fingerprint."

For a compound like Crocusatin J, which is a crocetin (B7823005) glycosyl ester, the IR spectrum would be expected to display several characteristic absorption bands. The general structure consists of a long polyene chain (the crocetin core) and sugar moieties attached via ester linkages. The key functional groups include hydroxyl (-OH) groups on the sugars, carbonyl (C=O) groups of the esters, carbon-carbon double bonds (C=C) in the polyene chain, and carbon-oxygen (C-O) single bonds within the ester and glycosidic linkages.

Studies on saffron extracts and isolated crocins reveal a consistent pattern of IR absorptions that would be anticipated for this compound. aaru.edu.joresearchgate.netnih.gov A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl groups of the sugar units. nih.gov The presence of C-H bonds in the methyl groups and along the polyene chain is confirmed by stretching vibrations typically appearing around 2850-2960 cm⁻¹. nih.gov

The carbonyl (C=O) stretching vibration of the ester groups is a particularly strong and sharp absorption, expected in the range of 1700-1750 cm⁻¹. The conjugation of the ester with the polyene system can shift this absorption to a slightly lower wavenumber. The C=C stretching vibrations of the conjugated polyene backbone give rise to absorptions in the 1600-1650 cm⁻¹ region. nih.gov Finally, a complex series of bands in the "fingerprint region" (below 1500 cm⁻¹), particularly strong absorptions between 1000 and 1300 cm⁻¹, correspond to C-O stretching and C-H bending vibrations, characteristic of the glycosidic linkages and the sugar rings. aaru.edu.jo

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3500 - 3300 (broad)O-H stretchHydroxyl groups (from sugar moieties)
2960 - 2850C-H stretchAlkyl (CH₂, CH₃) and Alkenyl (=C-H) groups
1750 - 1700C=O stretchEster carbonyl
1650 - 1600C=C stretchConjugated alkene (polyene chain)
1300 - 1000C-O stretchEster and glycosidic linkages

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral centers is a critical step in the complete structural elucidation of a natural product. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are particularly suited for this purpose. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the stereocenters.

The modern approach to assigning absolute configuration using ECD involves comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. wikipedia.org By finding the best match between the experimental and a calculated spectrum, the absolute configuration of the molecule can be unambiguously assigned. libretexts.org This method is a powerful alternative to chemical correlation or X-ray crystallography, especially when only small amounts of the compound are available. wikipedia.org

While a specific, published ECD spectrum for this compound could not be located, this methodology is the standard for determining the absolute stereochemistry of such natural products. The analysis would involve computational modeling to predict the ECD spectra for isomers containing D-sugars versus L-sugars and comparing them to the experimental data to confirm the naturally occurring D-configuration of the glucose units.

X-ray Crystallography (if applicable to this compound or analogues)

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of all chiral centers. nih.gov The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be calculated, which allows for the construction of a detailed atomic model of the molecule. springernature.com

The application of X-ray crystallography to long, flexible molecules like crocins, including this compound, presents significant challenges. The primary obstacle is the difficulty in obtaining single crystals of sufficient quality for diffraction analysis. These molecules often possess considerable conformational flexibility and tend to exist as mixtures of isomers (e.g., cis/trans isomers of the polyene chain), which hinders the formation of a highly ordered crystal lattice.

Biosynthetic Pathways and Metabolic Engineering of Crocusatins

Overview of Monoterpenoid Biosynthesis in Crocus sativus

The biosynthesis of crocusatins is deeply rooted in the plant's isoprenoid pathway. nih.gov The initial precursors for these compounds are generated through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways. mdpi.com These pathways supply the building blocks for the synthesis of carotenoids. Specifically, the carotenoid zeaxanthin (B1683548) serves as the primary precursor for the biosynthesis of the main apocarotenoids in saffron. pnas.orgmdpi.com The process begins with the enzymatic cleavage of zeaxanthin, a C40 carotenoid, which gives rise to the C20 apocarotenoid crocetin (B7823005) and other smaller molecules. mdpi.comdoi.org The major components derived from this cleavage are crocetin, responsible for the color; picrocrocin, which imparts the bitter taste; and safranal (B46814), the primary aroma compound. doi.orgresearchgate.net

Enzyme Systems Involved in Crocusatin Formation

The transformation of the primary carotenoid precursor into the diverse array of crocusatins is orchestrated by a series of specialized enzymes. The key enzymatic steps involve oxidative cleavage and subsequent glycosylation.

Carotenoid Cleavage Dioxygenases (CCDs) and Their Role

The initial and rate-limiting step in crocin (B39872) biosynthesis is catalyzed by carotenoid cleavage dioxygenases (CCDs). biosc.denih.gov In Crocus sativus, a specific enzyme, Carotenoid Cleavage Dioxygenase 2 (CsCCD2) , is responsible for the symmetrical cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. pnas.orgkaust.edu.saresearchgate.net This cleavage event yields crocetin dialdehyde (B1249045) and two molecules of 3-hydroxy-β-cyclocitral. biosc.denih.gov CsCCD2 is a plastidial enzyme, indicating that this crucial step occurs within the plastids of the stigma cells. nih.govnih.gov The expression of the CsCCD2 gene is tightly correlated with the accumulation of crocins during stigma development. pnas.orgkaust.edu.sa Subsequently, the resulting crocetin dialdehyde is oxidized to crocetin by aldehyde dehydrogenases (ALDHs). nih.govnih.gov

Glycosyltransferases and Related Enzymes

Following the formation of the crocetin backbone, a series of glycosylation steps occur, which are catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties, typically glucose, from an activated sugar donor (UDP-glucose) to the carboxyl groups of crocetin. nih.govresearchgate.net This process not only increases the water solubility and stability of the compounds but also gives rise to the variety of crocins, including Crocusatin J. nih.gov

At least two types of UGTs are thought to be involved. researchgate.netdntb.gov.ua One enzyme, UGT74AD1 , is responsible for the initial glycosylation of crocetin, producing crocins with one or two glucose molecules. dntb.gov.uaresearchgate.netnih.gov A second enzyme, UGT91P3 , is then proposed to add further glucose units, leading to the formation of more highly glucosylated crocins. dntb.gov.uaresearchgate.net The coordinated action of these UGTs results in the diverse array of crocetin esters found in saffron.

Proposed Biosynthetic Route to this compound within the Saffron Pathway

The biosynthesis of this compound follows the general pathway established for other crocins. The proposed route begins with the central carotenoid pathway, leading to the synthesis of zeaxanthin.

Zeaxanthin Cleavage : The enzyme CsCCD2 cleaves zeaxanthin into crocetin dialdehyde. nih.govnih.gov

Oxidation : Aldehyde dehydrogenases (ALDHs) convert crocetin dialdehyde into crocetin. nih.govnih.gov

Glycosylation : A cascade of glycosylation reactions catalyzed by specific UGTs attaches sugar molecules to the crocetin backbone. The specific structure of this compound, which is a crocetin ester, is determined by the number and linkage of these sugar moieties. The sequential action of different UGTs, such as UGT74AD1 and UGT91P3, would be responsible for building the specific glycan chain of this compound. dntb.gov.uaresearchgate.net

Influence of Cultivation and Environmental Factors on Biosynthesis

Factors such as soil composition, climate, corm age, and post-harvest processing methods have a demonstrable effect on the quantity and quality of saffron's secondary metabolites. scispace.com

Key Influential Factors:

Temperature: Lower temperatures have been associated with an increased quantity of carotenoids. scispace.commdpi.com The optimal temperature for flower initiation is reported to be between 23–27 °C. fupress.net

Altitude: Higher altitudes can lead to increased levels of crocins and phenolic compounds, possibly as a response to higher UV radiation. mdpi.comresearchgate.net

Soil Properties: Soil texture and nutrient availability play a crucial role. For instance, soils with good organic matter content can favor crocin biosynthesis. mdpi.com Sandy and sand-loam soils have been linked to lower concentrations of crocins. mdpi.com

Water Availability: While saffron does not require extensive watering, timely irrigation is critical for flower emergence. scispace.com

Post-Harvest Drying: The method used for drying the stigmas is a critical post-harvest step that significantly impacts the stability and final concentration of the bioactive compounds. scispace.com

Heterologous Production and Metabolic Engineering Approaches for Crocusatins

The high market value and complex cultivation of saffron have spurred research into alternative production methods for crocusatins through metabolic engineering and heterologous production systems. nih.govencyclopedia.pub The goal is to produce these valuable compounds in more easily manageable organisms, such as microbes or other plants. encyclopedia.pub

Significant progress has been made in identifying the key genes and enzymes of the crocin biosynthetic pathway, paving the way for their transfer into heterologous hosts. nih.gov

Table 1: Key Enzymes in Crocusatin Biosynthesis and Their Roles in Metabolic Engineering

Enzyme Gene Function Role in Metabolic Engineering
Carotenoid Cleavage Dioxygenase 2 CsCCD2 Cleaves zeaxanthin to produce crocetin dialdehyde. pnas.orgkaust.edu.sa A key gene transferred to host organisms to initiate crocin biosynthesis. encyclopedia.pubnih.gov
Aldehyde Dehydrogenase ALDH Oxidizes crocetin dialdehyde to crocetin. nih.govnih.gov Introduced to convert the aldehyde to the carboxylic acid precursor of crocins. nih.gov
UDP-Glycosyltransferase UGT74AD1 Catalyzes the initial glycosylation of crocetin. dntb.gov.uanih.gov Used to produce mono- and di-glycosylated crocins. google.com

Researchers have successfully engineered various hosts, including Escherichia coli, Saccharomyces cerevisiae (yeast), and plants like Nicotiana benthamiana and Nicotiana tabacum, to produce crocetin and crocins. mdpi.comencyclopedia.pubnih.govnih.gov These efforts often involve the introduction of the CsCCD2 gene, along with genes for ALDHs and UGTs, into a host that naturally produces the precursor β-carotene or has been engineered to do so. encyclopedia.pubnih.gov While challenges in optimizing yield and producing the full spectrum of natural crocins remain, these metabolic engineering approaches hold significant promise for a sustainable and scalable supply of these compounds. nih.govencyclopedia.pub

Table 2: Compound Names Mentioned in the Article

Compound Name
3-hydroxy-β-cyclocitral
Crocetin
Crocetin dialdehyde
Crocins
This compound
Picrocrocin
Safranal

Chemical Synthesis and Structural Modification of Crocusatin J and Analogues

Total Synthesis Strategies for Monoterpenoids

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. organic-chemistry.org For a monoterpenoid like Crocusatin J, several strategies can be envisioned. A common approach involves convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together at a late stage. nih.gov This strategy is often more efficient than a linear synthesis where the molecule is built step-by-step.

Key reactions that could be employed in the total synthesis of a monoterpenoid scaffold similar to this compound include:

Diels-Alder reactions: To construct six-membered rings with control over stereochemistry. societechimiquedefrance.frresearchgate.net

Aldol or Claisen condensations: To form key carbon-carbon bonds.

Ring-closing metathesis: A powerful tool for the formation of cyclic structures. mit.edu

Asymmetric catalysis: To introduce chirality early in the synthetic sequence.

A hypothetical retrosynthetic analysis for a monoterpenoid could involve disconnecting the molecule at key functional groups to identify simpler building blocks. For instance, an ester linkage might be disconnected to reveal a carboxylic acid and an alcohol, which could be synthesized through separate pathways.

Table 1: Potential Key Reactions in the Total Synthesis of a Monoterpenoid Scaffold

Reaction Type Purpose Potential Reagents
Diels-Alder Cycloaddition Formation of a cyclohexene (B86901) ring Diene and dienophile with Lewis acid catalyst
Asymmetric Reduction Stereoselective ketone reduction Chiral borane (B79455) reagents (e.g., CBS reagent)
Wittig Reaction Alkene formation Phosphonium ylide and an aldehyde/ketone

Semi-synthetic Derivatization Approaches for this compound

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. iipseries.orgresearchgate.net This approach is particularly useful when the natural product can be isolated in reasonable quantities but has suboptimal properties (e.g., low potency, poor solubility). researchgate.net For this compound, semi-synthetic derivatization could focus on modifying its existing functional groups to enhance its biological activity or pharmacokinetic profile.

Potential semi-synthetic modifications for a monoterpenoid like this compound could include:

Esterification or amidation: Of carboxylic acid or hydroxyl groups to alter lipophilicity and cell permeability.

Glycosylation: The attachment of sugar moieties, which can influence solubility and targeting.

Halogenation: The introduction of halogen atoms, which can modulate electronic properties and metabolic stability. iipseries.org

Oxidation or reduction: To interconvert functional groups, such as alcohols and ketones.

These modifications can lead to the creation of a library of new compounds that can be screened for improved biological activity. nih.gov The combination of biological and chemical methods holds significant promise for generating novel and diverse natural product derivatives. rsc.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. oncodesign-services.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its effects. nih.govnih.gov

The design of this compound analogues for SAR studies would involve:

Scaffold hopping: Replacing the core monoterpenoid scaffold with other cyclic or acyclic structures to explore new chemical space.

Functional group modification: Systematically altering the functional groups on the molecule to probe their importance. For example, replacing a hydroxyl group with a methoxy (B1213986) group or a hydrogen atom can reveal its role in binding to a biological target.

Stereochemical modifications: Synthesizing different stereoisomers of the molecule to determine the optimal three-dimensional arrangement for activity.

The synthesis of these analogues would employ a range of modern synthetic methods, and their biological activity would be assessed through various assays. oncodesign-services.com The data obtained from these studies would be used to build a comprehensive SAR model, guiding the design of more potent and selective compounds. nih.govmdpi.comrsc.org

Table 2: Hypothetical SAR Data for this compound Analogues

Analogue Modification Relative Potency (%)
This compound - 100
Analogue 1 Esterification of hydroxyl group 150
Analogue 2 Removal of hydroxyl group 20
Analogue 3 Inversion of stereocenter at C-2 5

Stereoselective Synthesis Methodologies

Many biologically active natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to selectively synthesize a single enantiomer, known as stereoselective synthesis, is of paramount importance. rsc.orgrsc.org

For a molecule with multiple stereocenters like a complex monoterpenoid, stereoselective synthesis is crucial. hku.hk Key methodologies that could be applied include:

Chiral pool synthesis: Using a readily available chiral starting material from nature.

Asymmetric catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction. This includes methods like asymmetric hydrogenation, epoxidation, and dihydroxylation.

Substrate control: Where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

Enzymatic resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation.

Recent advances in synthetic methods provide powerful tools for controlling stereochemistry, including the use of zirconium oxychloride as a catalyst in Mannich-type reactions to produce β-amino ketones with high stereoselectivity. organic-chemistry.org The development of predictive models is also aiding in navigating the complexities of stereoselective synthesis. rsc.org

Advanced Analytical Methodologies for Crocusatin J Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds like Crocusatin J from plant extracts. researchgate.net This powerful combination leverages the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. biorxiv.org In the study of Crocus sativus constituents, LC-MS is frequently employed for both qualitative fingerprinting and precise quantitative measurements of various metabolites, including flavonoids and terpenoids. researchgate.netresearchgate.net

The process involves introducing a liquid extract, such as a methanol (B129727) extract from Crocus petals, into the LC system. acs.org The sample is then passed through a chromatographic column (e.g., a C18 column) under high pressure. mdpi.com Compounds within the mixture separate based on their chemical and physical interactions with the column's stationary phase and the mobile phase solvents. As each compound, including this compound, elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, allowing for detection and identification. For quantitative analysis, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be used, offering high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for the target analyte. researchgate.netmdpi.com

Table 1: Typical Parameters for LC-MS Analysis in Crocus Metabolite Research

Parameter Description Typical Value/Setting
Chromatography System The high-pressure liquid delivery system. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)
Column The stationary phase where separation occurs. Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) mdpi.com
Mobile Phase Solvents used to carry the sample through the column. A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B). mdpi.com
Ionization Source Method used to generate ions from the analyte. Electrospray Ionization (ESI), typically in positive or negative mode. researchgate.net
Mass Analyzer Separates ions based on their mass-to-charge ratio. Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap. researchgate.netmdpi.com

| Detection Mode | Method of data acquisition. | Full Scan for profiling; Multiple Reaction Monitoring (MRM) for quantification. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of Crocus sativus research, GC-MS is extensively used to profile the aroma components, with safranal (B46814) being the most characteristic volatile responsible for saffron's distinct scent. nih.govnih.gov The analysis typically involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), to selectively capture the volatile fraction from the plant material. nih.gov

While GC-MS is fundamental for analyzing the volatile signature of saffron, its direct application to this compound (C10H16O3) requires consideration of the compound's volatility. nih.gov As a monoterpenoid containing hydroxyl groups, this compound is less volatile than compounds like safranal. acs.org Therefore, direct GC-MS analysis might be challenging without a chemical derivatization step. Derivatization would involve converting the polar hydroxyl groups into less polar, more volatile derivatives (e.g., silyl (B83357) ethers), making the compound more amenable to vaporization and passage through the GC column.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that use high voltages to separate ionic species in narrow-bore capillaries. sciex.comstanford.edu The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-mass ratio. sciex.com CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com

In saffron analysis, CE has been successfully applied to the quality control of major components, particularly the charged crocin (B39872) metabolites. nih.gov For a compound like this compound, which is largely neutral, standard Capillary Zone Electrophoresis (CZE) would not be effective as it relies on the analyte having a net charge to migrate in the electric field. nvkc.nl However, a different mode of CE, Micellar Electrokinetic Capillary Chromatography (MEKC), is well-suited for separating neutral compounds. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These charged micelles act as a pseudo-stationary phase, and neutral analytes like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation.

Metabolomics and Chemometrics in Crocusatin Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov When applied to Crocus sativus, this approach generates a vast and complex dataset representing hundreds of compounds, including this compound. semanticscholar.org This data is typically acquired using hyphenated techniques like LC-MS or GC-MS. nih.gov Due to the complexity of the data, chemometrics—the application of statistical and mathematical methods—is essential for extracting meaningful biological information. wiley.commetabolomics.se

In the context of this compound, a metabolomics study would capture its abundance relative to other metabolites across different samples (e.g., different plant tissues, developmental stages, or environmental conditions). Chemometric tools such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are then used to analyze the resulting data matrix. nih.govmetabolomics.se These multivariate methods can identify patterns and correlations, highlighting which metabolites, potentially including this compound, are significant biomarkers for differentiating sample groups or are involved in specific biochemical responses. nih.govnih.gov

Table 3: A Typical Metabolomics Workflow in Crocus Research

Step Description Key Techniques/Tools
1. Experimental Design Planning the study to answer a specific biological question. Statistical Experimental Design (SED)
2. Sample Preparation Extraction of metabolites from Crocus tissue (e.g., petals). Methanol/water extraction, solid-phase extraction.
3. Data Acquisition Analysis of extracts to generate metabolic profiles. LC-MS, GC-MS. nih.gov
4. Data Processing Peak detection, alignment, and normalization of raw data. Software like XCMS, MetAlign, or vendor-specific platforms.
5. Statistical Analysis Application of chemometric methods to find significant differences. PCA, OPLS-DA, hierarchical clustering (using MATLAB, R, or SIMCA). nih.gov

| 6. Metabolite Identification | Structural elucidation of significant features. | Comparison with spectral libraries, MS/MS fragmentation analysis, use of authentic standards. |

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a sophisticated experimental approach used for metabolic flux analysis (MFA), which aims to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govbiorxiv.org This technique provides direct insight into the functional state of metabolic pathways, going beyond the static snapshot provided by traditional metabolomics. frontiersin.org While specific MFA studies on this compound have not been reported, the methodology is directly applicable to elucidating its biosynthetic pathway in Crocus sativus.

The experiment involves feeding the plant a substrate labeled with a stable isotope, such as ¹³C-glucose. nih.gov As the plant metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including the precursors and final structure of this compound. By using mass spectrometry to track the incorporation of ¹³C and analyze the resulting mass isotopomer distributions in this compound and related intermediates, researchers can trace the flow of carbon atoms. nih.govfrontiersin.org This data allows for the computational modeling of metabolic fluxes, revealing the active pathways leading to the synthesis of this monoterpenoid and quantifying the rate at which it is produced. vanderbilt.edu

Future Research Directions and Academic Significance

Unexplored Biological Activities and Novel Mechanistic Pathways

Crocusatin J was isolated from a methanol (B129727) extract of saffron petals alongside other related monoterpenoids, Crocusatin K and Crocusatin L. researchgate.netacs.org Notably, these related compounds, along with others from the same extract, demonstrated significant antityrosinase activity. researchgate.netacs.orgnih.gov While some reports associate this compound with antityrosinase activity, detailed studies are required to confirm and quantify this effect and to explore other potential therapeutic properties. notulaebiologicae.ro Saffron by-products are known to contain a rich array of bioactive compounds with antioxidant, anti-inflammatory, cytotoxic, and antidepressant effects. researchgate.netnih.gov Future investigations should therefore systematically screen this compound for a wide range of biological activities.

Key research questions include:

Does this compound possess significant antityrosinase, antioxidant, or anti-inflammatory properties?

What are the underlying molecular mechanisms for any observed activities? For example, does it modulate specific signaling pathways, such as those involving nuclear factor-κB (NF-κB) or mitogen-activated protein kinases (MAPKs), which are common targets for anti-inflammatory agents?

Could this compound exhibit neuroprotective or cytotoxic effects, similar to other compounds found in Crocus sativus? researchgate.netresearchgate.net

Elucidating these activities and their mechanisms will be crucial in determining the academic and potential therapeutic value of this compound.

Expanding Structural Diversity through Synthetic Biology and Chemoenzymatic Approaches

The chemical synthesis of natural products is a cornerstone of medicinal chemistry, allowing for the production of larger quantities for biological testing and the creation of novel analogues with improved properties. The synthesis of (+)-crocusatin J has been noted as an application of advanced chemical methods like the Jacobsen epoxidation, highlighting its value as a target for synthetic chemists. numberanalytics.com

Future research should focus on:

Total Synthesis Optimization: Developing more efficient and scalable synthetic routes to produce this compound and its stereoisomers. This would enable more extensive biological evaluation.

Analogue Development: Using the natural structure of this compound as a scaffold, medicinal chemists can synthesize a library of derivatives. Modifications to its functional groups could lead to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Synthetic Biology and Chemoenzymatic Methods: Exploring the biosynthetic pathway of this compound in Crocus sativus could allow for the use of synthetic biology. Engineering microorganisms to produce this compound or its precursors would offer a sustainable and scalable production platform. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, could be employed to create complex analogues that are difficult to achieve through purely chemical means.

Advanced Analytical Strategies for Trace Analysis and Metabolite Identification

The study of natural products in complex biological matrices requires highly sensitive and specific analytical techniques. While methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been used to analyze the general metabolome of saffron, specific methods for this compound are needed. researchgate.netresearchgate.net

Future analytical research should aim to:

Develop Validated Quantitative Methods: Establish and validate robust analytical methods, such as LC-MS/MS or GC-MS/MS, for the precise quantification of this compound in saffron petal extracts and biological fluids. researchgate.net This is essential for quality control of extracts and for pharmacokinetic studies.

Metabolite Profiling: Investigate the metabolic fate of this compound in in vitro and in vivo models. Identifying its metabolites is crucial for understanding its mechanism of action, bioavailability, and potential toxicity.

Trace Analysis: Develop techniques capable of detecting trace amounts of this compound and its metabolites. This is particularly important for understanding its role in plant tissues and for detecting its presence in biological systems following low-level exposure.

Role of this compound in Plant Biology and Ecological Interactions

This compound is produced in the petals of Crocus sativus, which are often considered a by-product of saffron spice production. nih.govnih.gov The biological role of this monoterpenoid within the plant itself is an important and unexplored area of research. Secondary metabolites in plants often play crucial roles in defense against herbivores and pathogens, attracting pollinators, or mitigating abiotic stress. nih.gov

Future research in plant biology should investigate:

Ecological Function: Does this compound act as a defense compound against insects or microbial pathogens? Does its presence in the fragrant petals play a role in attracting specific pollinators?

Biosynthesis and Regulation: What is the specific biosynthetic pathway leading to this compound? How is its production regulated by developmental cues (e.g., flower development) or environmental stressors (e.g., drought, UV radiation)? nih.gov

Contribution to Allelopathy: Could this compound be exuded from plant tissues and affect the growth of neighboring plants?

Understanding the endogenous role of this compound will provide valuable insights into the chemical ecology of Crocus sativus and could inform agricultural practices to enhance the value of saffron by-products.

Integration of Omics Technologies for Comprehensive Understanding

A holistic understanding of this compound can be achieved by integrating various "omics" technologies. Comprehensive metabolomic and transcriptomic studies have already been applied to different parts of the saffron plant, revealing distinct metabolic signatures. researchgate.net A targeted approach focusing on this compound would be highly beneficial.

A multi-omics strategy would involve:

Transcriptomics: Analyzing the gene expression in saffron petals to identify the enzymes and transcription factors involved in the this compound biosynthetic pathway.

Metabolomics: Using high-resolution mass spectrometry to perform targeted and untargeted metabolomic analyses. This can correlate the expression of biosynthetic genes with the accumulation of this compound and related metabolites under different conditions. researchgate.net

Proteomics: Identifying the proteins that are differentially expressed in response to this compound or its precursors, which can help to unravel its downstream biological effects and regulatory networks.

By integrating these data, researchers can build a comprehensive model of the biosynthesis, regulation, and functional role of this compound in Crocus sativus.

Q & A

Q. What are the established methodologies for isolating and purifying Crocusatin J from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for final purification. Key parameters include solvent polarity gradients, temperature control, and purity validation via TLC or LC-MS. Ensure reproducibility by documenting solvent ratios, column dimensions, and flow rates in detail .

Q. How is the structural characterization of this compound typically conducted in academic research?

  • Methodological Answer : Structural elucidation relies on spectroscopic methods:
  • NMR (1H, 13C, 2D experiments like COSY and HMBC) for atomic connectivity.
  • Mass spectrometry (HRMS or MALDI-TOF) for molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration.
    New compounds require full spectral data and comparison with known analogs .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

  • Methodological Answer : Standard assays include:
  • Cell viability assays (MTT or resazurin) for cytotoxicity.
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Antioxidant assays (DPPH or FRAP).
    Optimize concentrations (dose-response curves) and include positive/negative controls. Report IC50 values with confidence intervals .

How should researchers formulate a focused research question when studying this compound’s pharmacological effects?

  • Methodological Answer : Use the PICOT framework :
  • P (Population): Target organism or cell line.
  • I (Intervention): this compound dosage and administration route.
  • C (Comparison): Positive/negative controls or analogs.
  • O (Outcome): Measurable endpoints (e.g., apoptosis rate).
  • T (Time): Duration of exposure.
    Example: "Does 50 µM this compound (I) reduce TNF-α secretion (O) in RAW 264.7 macrophages (P) compared to dexamethasone (C) over 24 hours (T)?" .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Specify reagent purity (e.g., ≥95% by HPLC).
  • Document reaction conditions (temperature, pH, catalysts).
  • Validate yields via triplicate experiments.
  • Include characterization data (melting point, spectroscopic peaks) for intermediates and final products .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported pharmacokinetic data of this compound across studies?

  • Methodological Answer : Conduct a systematic review using the JBI checklist :
  • Compare methodologies (e.g., animal models, dosing regimens).
  • Assess matrix effects in bioanalytical techniques (e.g., plasma vs. serum).
  • Perform meta-analysis to quantify heterogeneity (I² statistic).
    Contradictions may arise from differences in absorption enhancers or detection limits .

Q. How can computational chemistry be integrated with experimental data to elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., NF-κB) using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories.
  • Validate predictions with surface plasmon resonance (SPR) or ITC for binding affinity.
    Cross-reference computational results with in vitro/in vivo data to refine models .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Nonlinear regression (e.g., log-logistic model) to calculate EC50/LC50.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Bayesian hierarchical modeling to account for inter-experiment variability.
    Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

Q. How to design a longitudinal study to assess the chronic effects of this compound in animal models?

  • Methodological Answer :
  • Define time points (e.g., 0, 4, 8 weeks) for biomarker collection (serum cytokines, histopathology).
  • Use randomized block design to control for litter or cage effects.
  • Include a recovery cohort to evaluate reversibility.
    Statistical power analysis (G*Power) ensures adequate sample size .

Q. What frameworks are effective for critically appraising conflicting evidence on this compound’s therapeutic potential?

  • Methodological Answer :
    Apply critical appraisal tools :
  • Assess risk of bias (ROBIS tool) in preclinical studies.
  • Evaluate publication bias via funnel plots.
  • Use weight-of-evidence approaches to prioritize studies with robust methodology (e.g., blinded outcome assessment).
    Contradictions may reflect differences in cell lines, assay sensitivity, or compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.